(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

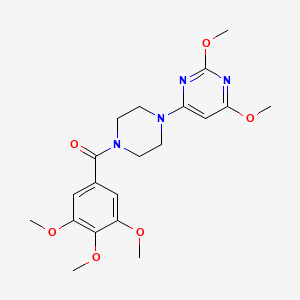

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic small molecule characterized by a piperazine core linked to a 2,6-dimethoxypyrimidin-4-yl group and a 3,4,5-trimethoxyphenyl ketone moiety. The methoxy substituents enhance solubility and influence electronic properties, while the piperazine ring provides conformational flexibility for target binding.

Propriétés

IUPAC Name |

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O6/c1-26-14-10-13(11-15(27-2)18(14)29-4)19(25)24-8-6-23(7-9-24)16-12-17(28-3)22-20(21-16)30-5/h10-12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBANJBPBZJFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as piperazine derivatives, have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity. The interaction of these compounds with their targets often results in changes in cellular processes and functions.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities.

Pharmacokinetics

The synthesized compounds of similar structure were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5). This rule is a guideline in the medicinal chemistry to evaluate the druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Activité Biologique

The compound (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 358.39 g/mol. The structure features a piperazine ring linked to a pyrimidine moiety and a trimethoxyphenyl group, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.39 g/mol |

| CAS Number | 1021039-36-0 |

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of piperazine can induce apoptosis in various cancer cell lines by activating specific apoptotic pathways.

-

Mechanism of Action :

- The compound may act as an agonist for certain protein targets involved in apoptosis, such as the human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis and can lead to cancer cell death when activated .

- It also potentially inhibits key signaling pathways that promote cell proliferation and survival.

- Case Studies :

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar configurations have shown efficacy against various bacterial strains and fungi.

- Research Findings :

- A study indicated that methoxy-substituted phenyl compounds possess notable antibacterial activity against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis.

- The presence of the pyrimidine ring may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

-

Absorption :

- The presence of methoxy groups may enhance solubility in lipid environments, improving absorption when administered orally.

-

Metabolism :

- Initial studies suggest that metabolic pathways may involve cytochrome P450 enzymes, which are responsible for the biotransformation of many drugs.

-

Excretion :

- The compound's metabolites are likely excreted via renal pathways; however, detailed studies are required to elucidate the exact metabolic fate.

Toxicity Studies

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile comprehensively.

-

In Vitro Toxicity :

- Cytotoxicity assays on normal human cell lines have shown that the compound has a favorable safety margin compared to its anticancer effects on malignant cells.

-

In Vivo Studies :

- Animal models are currently being employed to assess long-term effects and potential toxicological impacts.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the compound with three classes of analogs based on shared structural motifs: pyrimidine derivatives , piperazine-containing molecules , and trimethoxyphenyl-based compounds . Data tables and key findings are included.

Pyrimidine Derivatives

Pyrimidine is a common heterocycle in medicinal chemistry. The compound’s 2,6-dimethoxypyrimidin-4-yl group resembles nucleoside analogs and kinase inhibitors.

Key Insight : The methoxy groups in both compounds enhance solubility, but the nucleoside analog in incorporates a sugar-phosphate backbone, enabling interactions with nucleic acid targets. By contrast, the query compound’s piperazine linker may favor protein-binding interactions.

Piperazine-Containing Compounds

Piperazine is a common pharmacophore in CNS drugs and kinase inhibitors.

Key Insight: Unlike Zygocaperoside (a natural triterpenoid with glycosylation), the query compound is fully synthetic and lacks polar sugar groups, suggesting divergent bioavailability and target profiles. Piperazine derivatives often exhibit improved blood-brain barrier penetration, which may expand therapeutic applications.

Trimethoxyphenyl-Based Compounds

The 3,4,5-trimethoxyphenyl group is prevalent in microtubule-targeting agents (e.g., combretastatin analogs).

Key Insight: The trimethoxyphenyl group in the query compound mimics combretastatin’s tubulin-binding motif, but its ketone linkage differs from the stilbene or flavonoid backbones of natural products like Isorhamnetin-3-O-glycoside. This structural divergence may alter binding kinetics and specificity.

Research Findings and Gaps

- Structural Advantages : The compound’s hybrid architecture combines features of kinase inhibitors (pyrimidine), CNS agents (piperazine), and antimitotics (trimethoxyphenyl).

- Limitations: No direct pharmacological data were found in the provided evidence; most inferences rely on structural analogies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.